Pyraoxystrobin

Description

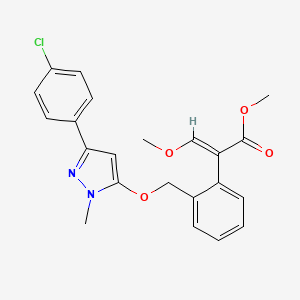

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[2-[[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-25-21(12-20(24-25)15-8-10-17(23)11-9-15)29-13-16-6-4-5-7-18(16)19(14-27-2)22(26)28-3/h4-12,14H,13H2,1-3H3/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXNNPCNKVAQRA-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058202 | |

| Record name | Pyraoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862588-11-2 | |

| Record name | Pyraoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862588-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraoxystrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862588112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ7U7R7ZC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyraoxystrobin on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which pyraoxystrobin, a quinone outside inhibitor (QoI) fungicide, disrupts fungal respiration. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and insights into the downstream signaling pathways and mechanisms of fungal resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent inhibitor of mitochondrial respiration in fungi. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) , a critical enzyme in the electron transport chain.[1] Specifically, this compound belongs to the class of Quinone outside Inhibitors (QoI), which act by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3]

This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1.[4] The disruption of this electron flow has two immediate and critical consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the vast majority of cellular ATP. By halting electron transport, this compound effectively shuts down this energy production pathway, leading to a rapid depletion of ATP, which is essential for numerous cellular processes and ultimately results in fungal cell death.[3]

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

The binding of QoI fungicides like this compound occurs within a specific pocket on the cytochrome b protein. This pocket is shaped by several key amino acid residues, and the interaction is stabilized by forces such as hydrogen bonding. The methoxy acrylate group, a common feature of strobilurin fungicides, is known to insert into a pocket formed by residues such as F128 and Y132, with the carbonyl group often forming a hydrogen bond with the amide of a highly conserved PEWY sequence.[5]

dot

Quantitative Data: Inhibitory Efficacy of this compound

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic activity by 50%. These values can vary depending on the fungal species and the specific experimental conditions.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Magnaporthe oryzae | EC50 | 0.0012 - 0.0128 | [2][3] |

| Fusarium pseudograminearum | EC50 | 0.022 - 0.172 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and can be used for subsequent respiration assays.

Materials:

-

Fungal mycelia (grown in liquid culture)

-

Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM MOPS-KOH (pH 7.2), 2 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

-

Glass beads (0.5 mm diameter)

-

Dounce homogenizer

-

Centrifuge and rotor capable of 20,000 x g

-

Cheesecloth

Procedure:

-

Harvest fungal mycelia by filtration and wash with distilled water.

-

Resuspend the mycelia in ice-cold MIB.

-

Disrupt the fungal cells by vigorous vortexing with glass beads or by using a Dounce homogenizer.

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Gently wash the mitochondrial pellet with MIB (without BSA) and centrifuge again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB (without BSA) and determine the protein concentration using a standard method (e.g., Bradford assay).

dot

Mitochondrial Respiration Assay (Oxygen Consumption)

This protocol measures the rate of oxygen consumption by isolated mitochondria and the inhibitory effect of this compound.

Materials:

-

Isolated fungal mitochondria

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS-KOH (pH 7.2), 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA

-

Substrates: e.g., 10 mM pyruvate + 5 mM malate (for Complex I-driven respiration) or 10 mM succinate (for Complex II-driven respiration)

-

ADP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer

Procedure:

-

Add Respiration Buffer to the oxygen electrode chamber and equilibrate to the desired temperature (e.g., 25-30°C).

-

Add the mitochondrial suspension to the chamber.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis-linked respiration (State 3).

-

After a stable State 3 respiration rate is achieved, add this compound at various concentrations and record the inhibition of oxygen consumption.

-

As a control, add an equivalent volume of DMSO without this compound.

-

The rate of oxygen consumption is measured as the change in oxygen concentration over time. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Downstream Signaling and Cellular Effects

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular responses.

-

Oxidative Stress Response: The increased production of ROS activates cellular antioxidant systems. In Magnaporthe oryzae, exposure to pyraclostrobin, a closely related strobilurin, led to the upregulation of genes involved in glutathione metabolism, such as glutathione S-transferase (GST).[3][6]

-

Changes in Gene Expression: Transcriptomic studies have shown that this compound can significantly alter gene expression profiles in fungi. In M. oryzae, pyraclostrobin treatment affected genes involved in protein processing in the endoplasmic reticulum, ubiquitin-mediated proteolysis, DNA replication and repair, and lipid metabolism.[2][3]

-

Calcium Signaling and Multidrug Resistance: Mitochondrial dysfunction has been linked to the activation of calcium signaling pathways in fungi. This can lead to the upregulation of drug efflux pumps, contributing to multidrug resistance.

dot

Mechanisms of Fungal Resistance

The primary mechanism of resistance to this compound and other QoI fungicides is due to specific point mutations in the cytochrome b gene (cytb). These mutations alter the amino acid sequence of the Qo binding site, reducing the binding affinity of the fungicide.

The most commonly reported mutation conferring high levels of resistance is a substitution of glycine (G) with alanine (A) or serine (S) at position 143 (G143A/S).[3] Molecular docking studies have confirmed that the G143S mutation in cytochrome b decreases the binding affinity between pyraclostrobin and the protein. Another mutation, F129L (phenylalanine to leucine at position 129), has also been associated with resistance, though often to a lesser degree.

Experimental Workflow for Resistance Analysis

dot

References

- 1. This compound | C22H21ClN2O4 | CID 45380417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis Pathways for Pyraoxystrobin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraoxystrobin, a broad-spectrum strobilurin fungicide, plays a significant role in modern agriculture. Its synthesis involves a convergent strategy, primarily relying on the coupling of two key intermediates. This technical guide provides a detailed overview of the primary chemical synthesis pathways for this compound, compiled from patent literature. It includes experimental protocols for the synthesis of the final compound and its crucial precursors, summarized quantitative data in tabular form for easy comparison, and visual representations of the synthetic routes using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and chemists involved in the synthesis and development of agrochemicals.

Introduction

This compound, with the IUPAC name methyl (E)-2-[2-[[3-(4-chlorophenyl)-1-methylpyrazol-5-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate, is a highly effective fungicide.[1] Like other strobilurins, it acts as a mitochondrial respiration inhibitor by binding to the a Qo site of the cytochrome bc1 complex, thereby inhibiting electron transport.[1] The synthesis of this compound is a topic of significant interest in industrial and academic research. This guide focuses on the most prevalent synthetic routes, providing detailed procedural information and quantitative data to aid in laboratory-scale synthesis and process optimization.

Core Synthesis Pathway

The most commonly described method for the synthesis of this compound involves the coupling of two key intermediates: 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazole-ol (I) and (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (II) . This reaction is typically carried out under basic conditions in a polar aprotic solvent.[2]

Overall Synthesis Scheme

The overall synthetic pathway can be visualized as follows:

References

The Discovery and Development of Pyraoxystrobin: A Technical Guide

An In-depth Examination of a Novel Strobilurin Fungicide for Researchers and Crop Protection Professionals

Introduction

Pyraoxystrobin is a broad-spectrum strobilurin fungicide developed by the Shenyang Research Institute of Chemical Industry in China. As a quinone outside inhibitor (QoI), it plays a crucial role in modern agriculture by controlling a wide range of fungal diseases in various crops. This technical guide provides a comprehensive overview of the discovery, development, mode of action, and fungicidal efficacy of this compound, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Discovery and Synthesis

The development of new strobilurin analogues is driven by the need to manage fungal pathogens that have developed resistance to existing fungicides. This compound, chemically known as (E)-2-(2-((3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-oxy)methyl)phenyl)-3-methoxyacrylate, emerged from research efforts focused on creating novel molecules with high efficacy and a broad spectrum of activity.

Synthesis of this compound

The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol with (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate under alkaline conditions in a polar aprotic solvent.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is based on the general methodology described in the patent literature.

Materials:

-

3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol

-

(E)-2-(2-chloromethylphenyl)-3-methoxyacrylate

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

An extraction solvent (e.g., ethyl acetate)

-

An alcohol for recrystallization (e.g., ethanol or methanol)

Procedure:

-

In a reaction vessel, combine 3-(4-chlorophenyl)-1-methyl-1H-5-pyrazolol, (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, and potassium carbonate in dimethyl sulfoxide.

-

Heat the reaction mixture to approximately 70-75°C and maintain this temperature for several hours to allow the reaction to proceed to completion.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, to isolate the crude this compound.

-

Separate the organic layer and distill off the solvent to obtain the crude product.

-

Purify the crude this compound by recrystallization from an alcohol solvent like ethanol or methanol. This involves dissolving the crude product in the hot solvent and then allowing it to cool, which causes the purified this compound to crystallize.

-

Filter the crystals, wash them with a small amount of cold solvent, and dry them to obtain the final product.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts as a quinone outside inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi[1][2]. It specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain[2][3]. By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1[1][2]. This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development[1][2].

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

The following diagram illustrates the site of action for this compound within the mitochondrial electron transport chain.

Caption: Inhibition of the cytochrome bc1 complex by this compound.

Experimental Protocol: Cytochrome bc1 Complex Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on the cytochrome bc1 complex.

Materials:

-

Isolated mitochondria from a target fungus or a model organism (e.g., bovine heart)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 0.3 mM EDTA)

-

Cytochrome c (oxidized form)

-

Ubiquinol (e.g., decylubiquinol or Q₀C₁₀BrH₂) as the substrate

-

A spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c.

-

Add a specific amount of isolated mitochondria to the reaction mixture.

-

To test for inhibition, add varying concentrations of the this compound stock solution to the cuvettes. A control cuvette with no inhibitor should also be prepared.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of cytochrome c reduction for each this compound concentration and the control.

-

The inhibitory activity of this compound can be expressed as the IC50 value, which is the concentration of the fungicide that inhibits 50% of the enzyme's activity.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against various fungal pathogens. Its efficacy is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Table 1: In Vitro Fungicidal Activity of this compound and Related Strobilurins

| Fungus Species | Common Disease | Fungicide | Mean EC50 (µg/mL) |

| Magnaporthe oryzae | Rice Blast | This compound | 0.0094 |

| Ascochyta rabiei | Ascochyta Blight of Chickpea | Pyraclostrobin | 0.0023 |

| Sclerotium rolfsii | Southern Blight | Pyraclostrobin | 0.4469 |

Note: Data for pyraclostrobin, a closely related strobilurin, is included for comparative purposes.

Field Trial Performance

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions. While specific field trial data for this compound is not extensively published in readily accessible literature, data from closely related strobilurins like pyraclostrobin and azoxystrobin can provide insights into the expected performance. These trials typically measure disease control efficacy and impact on crop yield. For instance, studies on pyraclostrobin have demonstrated its effectiveness in controlling diseases like southern blight, leading to significant preventive efficacy in field experiments.

Development Workflow of a Novel Fungicide

The development of a new fungicide like this compound is a complex, multi-stage process that begins with discovery and progresses through extensive laboratory and field testing before commercialization.

Caption: A typical workflow for fungicide discovery and development.

Resistance to this compound

A significant challenge in the long-term use of QoI fungicides is the development of resistance in fungal populations. The primary mechanism of resistance to this compound and other strobilurins is a target-site mutation in the cytochrome b gene. The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution, most notably the G143A mutation, where glycine at position 143 is replaced by alanine. This change in the amino acid sequence of the cytochrome b protein reduces the binding affinity of the fungicide to its target site, thereby conferring resistance. Monitoring for the emergence of such resistant strains is crucial for effective and sustainable disease management strategies.

Conclusion

This compound represents a significant advancement in the strobilurin class of fungicides. Its broad-spectrum activity and potent inhibition of fungal respiration make it a valuable tool for modern agriculture. Understanding its discovery, synthesis, mode of action, and the mechanisms of resistance is paramount for its effective and sustainable use in integrated pest management programs. Continued research and monitoring will be essential to prolong the utility of this important fungicide in the face of evolving fungal pathogen populations.

References

physical and chemical properties of pyraoxystrobin crystals

An In-depth Technical Guide to the Physical and Chemical Properties of Pyraoxystrobin Crystals

Introduction

This compound is a broad-spectrum strobilurin fungicide developed to control a range of plant diseases in agriculture.[1] Its efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and biological availability. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound crystals, intended for researchers, scientists, and professionals in drug development. The information is compiled from technical data sheets and scientific publications, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a white to cream-colored crystalline solid.[1] Like other strobilurin fungicides, it functions by inhibiting mitochondrial respiration in fungi.[2][3] The commercial product is predominantly the (E)-isomer, which exhibits higher fungicidal activity.[4]

General Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that some variations exist across different sources for values such as melting point and water solubility, which may be attributable to the analysis of technical grade active ingredient versus purified substance, or potential polymorphic differences.

| Property | Value | Source |

| Appearance | White, odorless crystalline solid | [5][6] |

| Molecular Formula | C₂₂H₂₁ClN₂O₄ | [5] |

| Molecular Weight | 412.87 g/mol | [5] |

| Melting Point | 125 °C / 129.6 °C / 124-126 °C | [4][5][6][7] |

| Decomposition Temp. | 222.1 °C | [1] |

| Vapor Pressure | 1.22 x 10⁻⁸ Pa (at 20 °C) | [1][6] |

| log Pₒ/w | 3.4 | [1] |

Solubility

This compound's solubility profile indicates it is sparingly soluble in water and slightly soluble in apolar solvents, but readily soluble in medium polarity organic solvents.[1] Significant discrepancies in reported aqueous solubility values are noted in the literature.

| Solvent | Solubility (at 20 °C) | Source |

| Water | 0.1 g/L | [1] |

| Water (pH 7) | 0.13 mg/L | [4] |

| Water | 0.03 mg/L | [5][6] |

| Hexane | 0.148 g/L | [1] |

| Acetone | Readily Soluble / High Solubility | [1][5] |

| Ethyl Acetate | Readily Soluble / High Solubility | [1][5] |

| Methanol | Readily Soluble / High Solubility | [1][5] |

| Toluene | Readily Soluble / High Solubility | [1][6] |

| Dichloromethane | Readily Soluble | [1] |

| N,N-Dimethylformamide | High Solubility | [6] |

| Acetonitrile | High Solubility | [6] |

Stability

This compound is hydrolytically stable in neutral to acidic conditions, with decreasing stability as the pH becomes more alkaline.[1] It has also been noted to be unstable in alcohol when heated.[5][6]

| Condition | Observation | Source |

| Hydrolysis (pH 4, 50°C, 5 days) | 100.8% remained | [1] |

| Hydrolysis (pH 7, 50°C, 5 days) | 90.2% remained | [1] |

| Hydrolysis (pH 9, 25°C) | DT₅₀ = 577 days (estimated) | [1] |

| Thermal (in alcohol) | Not stable to heat | [5][6] |

Crystalline Properties and Polymorphism

Experimental Protocols & Analytical Methods

The identity and purity of this compound are primarily determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

The standard analytical method for the determination of this compound in technical material and formulations is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This method has been adopted by the Collaborative International Pesticides Analytical Council (CIPAC).[1][5]

-

Method: Reversed-phase HPLC with external standardization.[1]

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used.

-

Detection: UV detection at 280 nm.[1][6] A wavelength of 254 nm has also been proposed.[1]

-

Sample Preparation: The analyte solution is prepared to a concentration of approximately 40 mg of this compound in 100 mL of solvent.[6] For suspension concentrates (SC), sonication may be required to fully dissolve the sample.[5]

Spectroscopic and Other Identification Methods

In addition to HPLC for quantitative analysis, several spectroscopic methods are used for identity confirmation.[1]

-

Infrared (IR) Spectroscopy: Used for confirming the functional groups and overall structure of the molecule.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the chemical structure and proton environment.

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is used to confirm the molecular weight and fragmentation pattern of this compound.[1] LC-MS/MS methods have been developed for its determination in various matrices, including rat plasma and tissues.[10]

-

UV Spectroscopy: Used as a supplementary identity test.[1]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound crystals.

Mechanism of Action: Mitochondrial Respiration Inhibition

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[4] Its mode of action involves the disruption of the mitochondrial electron transport chain in fungi, leading to a cessation of ATP synthesis and eventual cell death.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Size Effect of Mesoporous Silica Nanoparticles on Pesticide Loading, Release, and Delivery in Cucumber Plants | MDPI [mdpi.com]

- 4. This compound (Ref: SYP 3343) [sitem.herts.ac.uk]

- 5. cipac.org [cipac.org]

- 6. cipac.org [cipac.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. EP3110798A1 - Polymorphs of 3-difluoromethyl-1 -methyl-1 h-pyrazole-4-carboxylic acid (9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide - Google Patents [patents.google.com]

- 9. EP3608311A1 - Crystalline form a of n-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

pyraoxystrobin fungicidal spectrum against ascomycetes and basidiomycetes

An In-depth Examination of Efficacy Against Ascomycetes and Basidiomycetes

Pyraoxystrobin, a strobilurin fungicide, demonstrates a broad spectrum of activity against a variety of fungal plant pathogens. Developed by the ShenYang Research Institute of Chemical Industry in China, this quinone outside inhibitor (QoI) targets mitochondrial respiration, a vital process for fungal cellular energy production. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound against key fungal species within the phyla Ascomycota and Basidiomycota, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's mode of action lies in its ability to disrupt the fungal mitochondrial respiratory chain.[1][2][3] Specifically, it binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III).[4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the synthesis of adenosine triphosphate (ATP).[3] The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and development, and eventually cell death.[3]

Fungicidal Spectrum: Quantitative Data

Quantitative data on the efficacy of this compound against a wide range of fungal pathogens is still emerging in publicly available scientific literature. However, baseline sensitivity studies have been conducted for some key species. Due to the limited availability of extensive data for this compound, efficacy data for the closely related and well-studied strobilurin fungicide, pyraclostrobin, is also included for comparative context. It is important to note that while both are QoI fungicides, their efficacy can vary.

Ascomycetes

| Fungal Species | Common Disease | Active Ingredient | EC50 (μg/mL) | Reference |

| Magnaporthe oryzae | Rice Blast | This compound | 0.0094 (mean) | [5][6][7] |

| Botrytis cinerea | Gray Mold | Pyraclostrobin | 3.383 | [8][9] |

Basidiomycetes

| Fungal Species | Common Disease | Active Ingredient | EC50 (μg/mL) | Reference |

| Puccinia hemerocallidis | Daylily Rust | Pyraclostrobin | 0.000284 - 0.000285 (mean) | [10][11] |

| Rhizoctonia solani | Various (e.g., Sheath Blight, Root Rot) | Pyraclostrobin | Efficacy demonstrated, specific EC50 not provided in cited literature. | [12][13][14][15][16] |

| Ustilago maydis | Corn Smut | Pyraclostrobin | Efficacy suggested, specific EC50 not provided in cited literature. | [17][18][19] |

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) is a standard method for assessing the in vitro efficacy of antifungal compounds. The following protocols are representative of the methodologies used in the cited research.

Mycelial Growth Inhibition Assay

This method is commonly used to determine the inhibitory effect of a fungicide on the vegetative growth of a fungus.

1. Media Preparation:

- A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

- After cooling to approximately 45-50°C, the fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 μg/mL).

- A control set of plates containing the solvent used for the fungicide stock (e.g., dimethyl sulfoxide, DMSO) but no fungicide is also prepared.

- The amended and control media are then poured into sterile Petri dishes.

2. Inoculation:

- Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young fungal culture.

- A single mycelial plug is placed in the center of each fungicide-amended and control plate.

3. Incubation:

- The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 25°C).

4. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

- The percentage of mycelial growth inhibition is calculated using the formula:

- Inhibition (%) = [(DC - DT) / DC] * 100

- Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.

- The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay is particularly useful for fungi that readily produce spores and where inhibition of the initial infection stage is of interest.

1. Spore Suspension Preparation:

- Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).

- The spore concentration is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1 x 10^5 spores/mL).

2. Assay Setup:

- Aliquots of the spore suspension are mixed with various concentrations of the fungicide in a suitable liquid medium or on a solid medium like water agar.

- A control with no fungicide is included.

3. Incubation:

- The mixture is incubated under conditions that promote spore germination (e.g., specific temperature and light/dark cycle).

4. Data Collection and Analysis:

- After a set incubation period (e.g., 24 hours), the percentage of germinated spores is determined by microscopic examination. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.

- The percentage of germination inhibition is calculated relative to the control.

- The EC50 value is then calculated as described for the mycelial growth inhibition assay.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow for Fungicide Efficacy Testing

Caption: General workflow for in vitro fungicide efficacy testing.

References

- 1. This compound | C22H21ClN2O4 | CID 45380417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uptake and distribution characteristics of the novel fungicide this compound in cucumber plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broad-spectrum fungicide that can prevent and treat more than 100 diseasesâpyraclostrobin - Ageruo [m.ageruo.com]

- 4. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Resistance assessment of this compound in Magnaporthe oryzae and the detection of a point mutation in cyt b that confers resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungicidal Effect of Pyraclostrobin against Botrytis cinerea in Relation to Its Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. library-search.open.ac.uk [library-search.open.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Herbicides as fungicides: Targeting heme biosynthesis in the maize pathogen Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Quinone outside Inhibitor (QoI) Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of Quinone outside Inhibitor (QoI) fungicides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and fungal pathogen research. This document delves into the molecular mechanisms of QoI fungicides, the basis of fungal resistance, and detailed experimental protocols for their study.

Introduction to Quinone outside Inhibitors (QoIs)

Quinone outside Inhibitors (QoIs) are a significant class of fungicides widely used in agriculture to control a broad spectrum of fungal diseases.[1][2] These compounds are synthetic analogs of the natural strobilurins, which were originally isolated from wood-decaying mushrooms of the genus Strobilurus. The QoI class of fungicides is known for its site-specific mode of action, which unfortunately also makes them prone to the development of resistance in fungal populations.[1]

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of QoI fungicides is the inhibition of mitochondrial respiration in fungal cells.[1][3] Specifically, they target the cytochrome bc1 complex (also known as Complex III) , a critical enzyme in the mitochondrial electron transport chain.[1][3]

QoIs bind to the Quinone "outside" (Qo) binding site of the cytochrome b subunit within the cytochrome bc1 complex.[1][3] This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1. The disruption of this electron flow has two major consequences:

-

Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the majority of cellular ATP. By halting electron flow, QoIs effectively shut down ATP production, leading to a severe energy deficit within the fungal cell.[3]

-

Cellular Dysfunction and Death: The lack of ATP disrupts essential cellular processes, ultimately leading to the inhibition of fungal growth, spore germination, and eventually, cell death.

The specificity of QoIs for the Qo site of cytochrome b makes them highly effective fungicides but also creates a vulnerability for the development of resistance through mutations at this single target site.[1]

Caption: Mode of action of QoI fungicides in the mitochondrial electron transport chain.

Fungal Resistance to QoI Fungicides

The widespread use of QoI fungicides has led to the emergence of resistance in many fungal pathogen populations. The primary mechanisms of resistance are:

-

Target Site Modification: This is the most common and significant mechanism of resistance. It involves point mutations in the mitochondrial cytochrome b (CYTB) gene, which encodes the target protein. The most prevalent mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at codon 143 (G143A).[3][4] This amino acid change reduces the binding affinity of QoI fungicides to the Qo site, rendering them less effective. Other, less frequent mutations associated with QoI resistance include F129L and G137R.[5]

-

Alternative Respiration: Some fungi can bypass the QoI-induced blockage of the cytochrome bc1 complex by activating an alternative oxidase (AOX) pathway.[6][7] The AOX provides an alternative route for electrons to be transferred from the ubiquinone pool to oxygen, allowing for continued, albeit less efficient, respiration and ATP production.

-

Efflux Pumps: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its efficacy. However, the impact of this mechanism on QoI resistance in the field appears to be limited compared to target site mutations.[3]

Caption: Overview of the primary mechanisms of fungal resistance to QoI fungicides.

Quantitative Data on QoI Fungicide Efficacy

The efficacy of QoI fungicides is typically quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50). These values can vary significantly depending on the specific fungicide, the fungal species, and the presence of resistance mutations.

| Fungicide | Fungal Pathogen | Genotype | Mean EC50 (µg/mL) | Reference |

| Azoxystrobin | Cercospora sojina | Sensitive | 0.152 | [8] |

| Azoxystrobin | Cercospora sojina | Resistant (G143A) | > 10 | [8] |

| Pyraclostrobin | Cercospora sojina | Sensitive | 0.152 | [8] |

| Pyraclostrobin | Cercospora sojina | Resistant (G143A) | > 10 | [8] |

| Trifloxystrobin | Cercospora zeae-maydis | Baseline (Sensitive) | 0.0023 | [6] |

| Azoxystrobin | Cercospora zeae-maydis | Baseline (Sensitive) | 0.018 | [6] |

| Pyraclostrobin | Cercospora zeae-maydis | Baseline (Sensitive) | 0.0010 | [6] |

| Azoxystrobin | Alternaria solani | Sensitive | ~0.03 | [1] |

| Azoxystrobin | Alternaria solani | Reduced-sensitive | ~0.3 | [1] |

| Pyraclostrobin | Alternaria solani | Sensitive | ~0.008 | [1] |

| Pyraclostrobin | Alternaria solani | Reduced-sensitive | ~0.08 | [1] |

| Trifloxystrobin | Alternaria solani | Sensitive | ~0.005 | [1] |

| Trifloxystrobin | Alternaria solani | Reduced-sensitive | ~0.05 | [1] |

| Azoxystrobin | Ascochyta rabiei | Baseline (Sensitive) | 0.0272 | [7] |

| Pyraclostrobin | Ascochyta rabiei | Baseline (Sensitive) | 0.0023 | [7] |

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines a general method for measuring the effect of QoI fungicides on mitochondrial respiration using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

-

Fungal mycelia or cells

-

Mitochondria isolation buffer (e.g., 0.6 M mannitol, 2 mM EGTA, 10 mM Tris-HCl pH 7.2, 0.2% BSA)

-

Respiration buffer (e.g., 0.6 M mannitol, 10 mM KH2PO4, 5 mM MgCl2, 10 mM Tris-HCl pH 7.2)

-

Respiratory substrates (e.g., NADH, succinate)

-

ADP

-

QoI fungicide stock solution (in a suitable solvent like DMSO)

-

Clark-type oxygen electrode or high-resolution respirometer

Procedure:

-

Isolate Mitochondria:

-

Harvest fungal cells and wash them with distilled water.

-

Protoplast the cells using lytic enzymes.

-

Homogenize the protoplasts in ice-cold mitochondria isolation buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

-

Calibrate the Oxygen Electrode: Calibrate the electrode to 100% saturation with air-saturated respiration buffer and to 0% with sodium dithionite.

-

Measure Basal Respiration:

-

Add respiration buffer to the reaction chamber.

-

Add the isolated mitochondria to the chamber and allow the system to stabilize.

-

Add a respiratory substrate (e.g., NADH or succinate) to initiate basal respiration (State 2).

-

-

Measure State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

Inhibition Assay:

-

Repeat steps 3 and 4.

-

After initiating State 3 respiration, add the QoI fungicide at the desired concentration.

-

Record the rate of oxygen consumption to determine the degree of inhibition.

-

-

Data Analysis: Calculate the rate of oxygen consumption in the different states and in the presence and absence of the inhibitor. Express the inhibition as a percentage of the uninhibited State 3 respiration rate.

Molecular Detection of the G143A Mutation by PCR-RFLP

This protocol describes a common method for detecting the G143A mutation in the CYTB gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[9][10][11]

Materials:

-

Fungal genomic DNA

-

PCR primers flanking the codon 143 region of the CYTB gene

-

Taq DNA polymerase and dNTPs

-

Restriction enzyme that specifically recognizes a site created or eliminated by the G143A mutation (e.g., Fnu4HI or SatI)

-

Agarose gel and electrophoresis equipment

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

DNA Extraction: Extract genomic DNA from fungal isolates.

-

PCR Amplification:

-

Set up a PCR reaction with the fungal gDNA, specific primers for the CYTB gene fragment containing codon 143, Taq polymerase, and dNTPs.

-

Perform PCR amplification using an optimized thermal cycling program.

-

-

Restriction Digestion:

-

Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The G143A mutation (GGT to GCT) can create a recognition site for an enzyme like Fnu4HI (GCNGC).

-

-

Agarose Gel Electrophoresis:

-

Separate the digested DNA fragments on an agarose gel.

-

Visualize the DNA fragments under UV light after staining.

-

-

Data Analysis:

-

Wild-type (G143): The PCR product will remain uncut (or show a different banding pattern if a different enzyme is used).

-

Resistant (A143): The PCR product will be cleaved into smaller fragments, resulting in a different banding pattern on the gel.

-

Heterozygous: Both uncut and cut fragments will be visible.

-

Caption: A generalized workflow for the detection of QoI resistance mutations using PCR-RFLP.

Conclusion

QoI fungicides are powerful tools for managing fungal diseases, but their efficacy is threatened by the evolution of resistance. A thorough understanding of their mode of action at the molecular level, coupled with robust methods for detecting and quantifying resistance, is essential for developing sustainable disease management strategies. This technical guide provides a foundational understanding and practical methodologies for researchers and professionals working in this critical area of agricultural science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level | PLOS One [journals.plos.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Genotypic mutation analysis by RFLP/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutation Detection Using RT-PCR-RFLP | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Toxicokinetics and Metabolism of Pyraoxystrobin in Rat Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraoxystrobin, a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a range of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III), thereby disrupting the energy supply of the fungus.[1][2] Given its widespread use, a thorough understanding of its toxicokinetics and metabolism in mammalian systems is crucial for assessing potential risks to human health. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rat models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Toxicokinetics of this compound in Rats

The toxicokinetic profile of this compound in rats has been characterized through various studies involving oral administration of radiolabelled compounds. These studies reveal rapid absorption, extensive metabolism, and efficient excretion of the compound and its metabolites.

Absorption

Following oral administration in rats, this compound is rapidly absorbed, with approximately 50% of the dose being bioavailable.[2][3] Plasma concentrations of radioactivity typically show an initial peak within 30 minutes to one hour, followed by a secondary peak at around 8 to 24 hours after dosing.[1] This secondary peak may suggest enterohepatic recirculation.

Distribution

Once absorbed, this compound is widely distributed throughout the body. The highest concentrations of radioactivity are generally found in the gastrointestinal tract, liver, and thyroid gland.[1] However, the potential for accumulation appears to be low, as tissue concentrations decline to low levels over a 120-hour observation period.[1]

Metabolism

This compound undergoes extensive metabolism in rats, with no unchanged parent compound being detected in the bile or urine, and only small amounts found in the feces.[2][3] The metabolic transformations primarily occur through three main pathways:

-

Demethoxylation: The methoxy group on the tolyl-methoxycarbamate moiety is readily cleaved.[1][2]

-

Hydroxylation: The benzene and/or pyrazole rings are hydroxylated.[1][2]

-

Cleavage of the Ether Linkage: The bond between the chlorophenol-pyrazole and tolyl-methoxycarbamate moieties is broken.[1][2]

These initial transformations are followed by conjugation with glucuronic acid and, to a lesser extent, sulfate, to facilitate excretion.[1][2] Several metabolites have been identified, with some of the key ones being 500M04, 500M07 (the desmethoxy metabolite), 500M106, and 500M108.[4]

Excretion

The excretion of this compound and its metabolites is relatively rapid and largely complete within 48 to 120 hours.[1] The primary route of elimination is through the feces, accounting for approximately 74-91% of the administered dose.[2][3] A smaller portion, around 10-15%, is excreted in the urine.[1][2][3]

Quantitative Toxicokinetic Data

The following tables summarize the key quantitative data on the toxicokinetics of this compound in rats.

Table 1: Absorption and Excretion of Pyraclostrobin in Rats following Oral Administration

| Parameter | Value | Reference |

| Oral Absorption | ~50% | [2][3] |

| Time to Initial Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [1] |

| Time to Secondary Peak Plasma Concentration | 8 - 24 hours | [1] |

| Fecal Excretion (120 hours post-dose) | 74 - 91% | [1][2][3] |

| Urinary Excretion (120 hours post-dose) | 10 - 15% | [1][2][3] |

Table 2: Tissue Distribution of Pyraclostrobin-derived Radioactivity in Rats (120 hours post-dose)

| Tissue | Concentration (µg equivalent/g) | Reference |

| Thyroid Gland | 0.18 - 0.35 | [1] |

| Liver | ~0.1 | [1] |

| Other Tissues | < 0.1 | [1] |

Experimental Protocols

This section outlines the typical methodologies employed in studying the toxicokinetics and metabolism of this compound in rat models.

Animal Model and Dosing

-

Species and Strain: Wistar or Sprague-Dawley rats are commonly used.

-

Age and Weight: Typically, young adult rats (e.g., 7 weeks old) are used.

-

Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

-

Dosing:

-

Route: Oral gavage is the most common route of administration to mimic dietary exposure.

-

Dose Levels: Studies often include a low dose (e.g., 5 mg/kg body weight) and a high dose (e.g., 50 mg/kg body weight) to assess dose-dependency.

-

Radiolabeling: Pyraclostrobin is typically radiolabeled with 14C on the tolyl or chlorophenyl ring to facilitate tracking and quantification of the parent compound and its metabolites.

-

Sample Collection

-

Blood/Plasma: Serial blood samples are collected from the tail vein or via cannulation at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) to determine the time course of absorption and elimination.

-

Urine and Feces: Excreta are collected at regular intervals (e.g., every 24 hours) for up to 120 hours to determine the extent and routes of excretion.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle, brain, thyroid) are collected to assess the distribution of the compound.

Analytical Methodology

-

Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification:

-

Extraction: Metabolites are extracted from biological matrices using appropriate organic solvents.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites.

-

Detection and Identification: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is used for the identification and structural elucidation of metabolites. Nuclear magnetic resonance (NMR) spectroscopy may also be used for definitive structural confirmation.[1]

-

Visualizations

Metabolic Pathway of Pyraclostrobin in Rats

The following diagram illustrates the main metabolic transformations of pyraclostrobin in rats.

References

Environmental Fate and Degradation of Pyraoxystrobin: A Technical Guide

An in-depth examination of the chemical and biological breakdown of the fungicide pyraoxystrobin in terrestrial and aquatic environments, providing key data and experimental methodologies for researchers and environmental scientists.

This compound is a broad-spectrum strobilurin fungicide utilized for the control of various plant pathogens. Understanding its environmental fate, including its persistence, mobility, and degradation pathways in soil and water, is critical for assessing its ecological impact. This technical guide synthesizes available data on the degradation kinetics, metabolites, and influencing factors of this compound, and provides an overview of the experimental protocols used in its environmental assessment.

Data Presentation: Degradation Kinetics of this compound

The environmental persistence of this compound is dictated by a combination of biotic and abiotic degradation processes. The following tables summarize the degradation half-life (DT50) of this compound in soil and water under various conditions.

| Soil Type | Temperature (°C) | Moisture (% MWC) | Aerobic/Anaerobic | DT50 (days) | DT90 (days) | Reference |

| Bruch West | 20 | 40 | Aerobic | 12 | 143 | [1] |

| Bruch West | 20 | 40 | Aerobic | 14 | 152 | [1] |

| Lufa 2.2 | 20 | 40 | Aerobic | 12 - 101 | - | [1] |

| - | - | - | Anaerobic | 3.0 - 3.1 | - | |

| Hawaiian Soils | - | - | Aerobic (Microbial Community) | < 5 | - | [2] |

Table 1: Aerobic and Anaerobic Degradation of this compound in Soil. MWC denotes Maximum Water-Holding Capacity. The degradation rate is influenced by soil type, temperature, and moisture content. Higher moisture content generally accelerates degradation[1]. Under anaerobic conditions, degradation is significantly faster.

| Condition | Medium | pH | Light Condition | Half-life (t½) | Reference |

| Hydrolysis | Buffer Solution | 5.0 | Dark | Stable (23.1–115.5 days) | [3] |

| Hydrolysis | Buffer Solution | 7.0 | Dark | 23.1–115.5 days | [3] |

| Hydrolysis | Buffer Solution | 9.0 | Dark | 23.1–115.5 days | [3] |

| Photolysis | Buffer Solution | 5.0 | UV Light | 2.42 hours | [3] |

| Photolysis | Buffer Solution | 7.0 | UV Light | 1.47 hours | [3] |

| Photolysis | Buffer Solution | 9.0 | UV Light | 1.32 hours | [3] |

| Photolysis | Buffer Solution | 5.0 | Sunlight | 11.2 hours | [3] |

| Photolysis | Buffer Solution | 7.0 | Sunlight | 3.29 hours | [3] |

| Photolysis | Buffer Solution | 9.0 | Sunlight | 3.69 hours | [3] |

| Photolysis | Paddy Water | - | UV Light | < 12 hours | [3] |

| Photolysis | Paddy Water | - | Sunlight | < 12 hours | [3] |

| Aquatic Metabolism | - | - | Aerobic | 7.4 - 25 days | |

| Aquatic Metabolism | - | - | Anaerobic | 3.3 - 8.5 days |

Table 2: Hydrolysis and Photolysis of this compound in Water. this compound is relatively stable to hydrolysis but undergoes rapid photolysis in water, especially under UV light[3].

Major Degradation Products

Several metabolites of this compound have been identified in soil and water. The primary degradation pathways involve hydrolysis of the carbamate group and cleavage of the ether linkage.

| Metabolite Code | Chemical Name | Environment |

| 500M07 | methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl) carbamate | Soil, Plants |

| BF 500-6 | Not specified | Soil |

| BF 500-7 | Not specified | Soil |

| 500M78 | Not specified | Water (Photodegradation) |

| BF 500-13 | Not specified | Water (Photodegradation) |

| 500M58 | Not specified | Water (Photodegradation) |

| BF 500-14 | Not specified | Water (Photodegradation) |

| BF 500-11 | Not specified | Water (Photodegradation) |

| 1-(4-chlorophenyl)-1H-pyrazol-3-ol | 1-(4-chlorophenyl)-1H-pyrazol-3-ol | Soil (Biodegradation) |

Table 3: Major Degradation Products of this compound. The formation of these metabolites is dependent on the environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of pesticides. Below are outlines of key experimental protocols.

Soil Degradation Studies (Aerobic and Anaerobic)

This protocol is based on OECD Guideline 307 and is designed to determine the rate of aerobic and anaerobic degradation of a test substance in soil.

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH.

-

Air-dry the soil and sieve it to a particle size of <2 mm.

-

Adjust the moisture content to 40-60% of the maximum water-holding capacity (MWC) for aerobic studies. For anaerobic studies, flood the soil with water to create an anaerobic environment.

-

-

Test Substance Application:

-

Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate.

-

-

Incubation:

-

Incubate the soil samples in the dark at a constant temperature, typically 20 ± 2°C.

-

For aerobic studies, ensure adequate aeration by passing humidified air over the samples. For anaerobic studies, maintain a nitrogen atmosphere.

-

Include sterile control samples to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals.

-

Extract the samples using an appropriate organic solvent (e.g., acetonitrile, methanol).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to quantify the parent compound and identify major metabolites.

-

Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

-

Photodegradation in Water

This protocol, based on OECD Guideline 316, evaluates the photolytic degradation of a substance in an aqueous environment.

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (pH 5, 7, and 9) of this compound.

-

Use purified water (e.g., Milli-Q) to minimize indirect photolysis.

-

The concentration of the test substance should be low enough to ensure it remains in solution.

-

-

Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

-

Maintain a constant temperature (e.g., 25 ± 2°C) in the reaction vessels.

-

Include dark control samples to measure hydrolysis.

-

-

Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at various time points.

-

Analyze the samples directly by HPLC with a UV or MS detector to determine the concentration of this compound.

-

Identify major photoproducts using techniques like LC-MS/MS.

-

Soil Column Leaching Studies

Following OECD Guideline 312, this study assesses the mobility of a pesticide and its degradation products in soil.

-

Column Preparation:

-

Pack glass columns (e.g., 30 cm long) with the selected soil, sieved to <2 mm.

-

Saturate the soil columns with a solution of 0.01 M CaCl₂.

-

-

Application and Leaching:

-

Apply radiolabeled this compound to the top of the soil columns.

-

Simulate rainfall by applying a 0.01 M CaCl₂ solution at a constant rate over a period of, for example, 48 hours.

-

Collect the leachate from the bottom of the columns.

-

-

Analysis:

-

Analyze the leachate for the parent compound and its metabolites using LSC and HPLC.

-

After the leaching period, section the soil columns into segments (e.g., every 5 cm).

-

Extract each soil segment and analyze for the distribution of radioactivity to determine the extent of leaching.

-

Signaling Pathways and Experimental Workflows

Degradation Pathways

The degradation of this compound proceeds through several key reactions, including hydrolysis, photolysis, and microbial metabolism. The following diagrams illustrate the proposed degradation pathways.

Caption: Overview of this compound Degradation Pathways.

Caption: Proposed Photodegradation Pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive environmental fate study of this compound.

Caption: Workflow for Environmental Fate Assessment.

References

Bioaccumulation and Clearance of Pyraoxystrobin in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and clearance of the fungicide pyraoxystrobin in aquatic organisms, with a primary focus on zebrafish (Danio rerio) as a model species. The information presented is collated from recent scientific studies and is intended to support ecological risk assessments and further research into the environmental fate of this compound.

Quantitative Bioaccumulation and Clearance Data

The bioaccumulation potential of a substance in an aquatic organism is a critical factor in assessing its environmental risk. The following tables summarize the key quantitative parameters for this compound based on a flow-through bioconcentration study in zebrafish.

Table 1: Bioconcentration and Absorption of this compound in Zebrafish

| Exposure Concentration (µg/L) | Maximum Bioconcentration Factor (BCF) | Absorption Rate Constant (K1) (d⁻¹) | Time to Reach Steady State (days) |

| 0.1 | 820.8 | 391.0 | 12 |

| 1.0 | 265.9 | 153.2 | 12 |

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[1][2][3][4]

Table 2: Clearance and Half-Life of this compound in Zebrafish

| Initial Exposure Concentration (µg/L) | Clearance Rate Constant (K2) | Half-Life (t₁/₂) (days) |

| 0.1 | 0.5795 | 3.84 |

| 1.0 | 0.4721 | 3.33 |

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[1][2][3][4]

Table 3: Depuration of this compound in Zebrafish Following a 28-day Exposure

| Time in Clean Water (days) | Percent Decrease in Tissue Concentration (from 0.1 µg/L exposure) | Percent Decrease in Tissue Concentration (from 1.0 µg/L exposure) |

| 3 | 58.6% | 71.1% |

| 7 | 85.9% | 91.1% |

| 10 | 100% (Below Detection Limit) | 100% (Below Detection Limit) |

Data sourced from a study on the bioaccumulation of this compound in zebrafish.[3]

Experimental Protocols

The following section details the methodologies employed in a key study to determine the bioaccumulation and clearance of this compound in zebrafish.

Test Organism and Acclimation

Healthy zebrafish (Danio rerio) with an average fat content of 3.48% were used.[1] The fish were domesticated indoors for one week prior to the experiment, ensuring they were free of disease and visible deformities.[1]

Test Substance

The this compound standard used in the study had a purity of 98.0%.[1]

Bioconcentration Test: Flow-Through Method

A flow-through bioconcentration test was conducted, which consists of two phases: an exposure (uptake) phase and a clearance (depuration) phase.[1][5]

2.3.1. Exposure (Uptake) Phase

-

Duration: 28 days.[1]

-

Exposure Concentrations: Two nominal concentrations of this compound were used: 0.1 µg/L and 1.0 µg/L.[1][2] These concentrations were chosen based on the acute toxicity data (96-hour LC₅₀) of this compound to zebrafish, which was determined to be 10 µg/L.[1][2]

-

Experimental Setup: The test was conducted in a flow-through system with a solution update rate of approximately 8 hours, achieved by a flow rate of 12.5 (±1.20%) mL/min.[1] Blank and solvent controls were run alongside the treatments.[1]

-

Sampling: Samples of the test solution and fish were collected at 3, 7, 12, 18, 22, and 28 days for analysis.[1]

2.3.2. Clearance (Depuration) Phase

-

Duration: 10 days.[3]

-

Procedure: After the 28-day exposure period, the zebrafish were transferred to clean, this compound-free water.[3]

-

Sampling: Fish were sampled at regular intervals during this phase to determine the rate of elimination.[3]

Analytical Methodology

2.4.1. Sample Preparation

Fish samples were homogenized using an Ultra-Turrax homogenizer.[1] The homogenized samples were then placed on a shaker for 30 minutes, followed by ultrasonic extraction for 30 minutes to ensure efficient extraction of this compound.[1]

2.4.2. Chemical Analysis

The concentration of this compound in the water and fish tissue extracts was determined using High-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (HPLC-MS/MS).[1] The extracts were filtered through a 0.22 µm filter membrane before injection into the LC-MS system.[1]

Data Analysis and Calculations

The following formulas were used to calculate the key bioaccumulation and clearance parameters:

-

Steady-State Bioconcentration Factor (BCF_ss):

-

BCF_ss = C_f / C_w

-

Where C_f is the average concentration of the test substance in the fish tissue and C_w is the average concentration of the test substance in the test solution.[3]

-

-

Absorption Rate Constant (K1):

-

K1 = (C_f * K2) / (C_w * (1 - e^(-K2 * t)))

-

Where C_f is the concentration in the fish at time t, C_w is the concentration in water, and K2 is the clearance rate constant.[3]

-

-

Clearance Rate Constant (K2):

Visualizations: Workflows and Mechanisms

Experimental Workflow for this compound Bioaccumulation Study

Caption: Workflow for the zebrafish bioaccumulation and clearance study.

Toxic Mechanism of this compound

Caption: this compound's inhibition of mitochondrial respiration.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioaccumulation of this compound and Its Predictive Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccumulation of this compound and Its Predictive Evaluation in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of Pyraoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Its efficacy is intrinsically linked to its specific molecular structure and stereochemistry. This technical guide provides a comprehensive overview of the molecular architecture of this compound, with a detailed focus on its stereoisomers. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isomeric separation, and visualizations of its structural aspects to support research and development efforts in the field of agrochemistry.

Molecular Structure

This compound is chemically designated as methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]. Its molecular formula is C₂₂H₂₁ClN₂O₄, and it has a molecular weight of 412.87 g/mol [2].

The structure of this compound is characterized by several key functional groups that contribute to its fungicidal activity. These include a substituted pyrazole ring, an oxime ether linkage, and a β-methoxyacrylate group, which is the toxophore responsible for inhibiting mitochondrial respiration in fungi[3].

Key Structural Features:

-

This compound Core: A central phenyl ring substituted at the 2-position.

-

Pyrazole Moiety: A 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl group attached via an ether linkage.

-

Methoxyacrylate Group: A methyl-3-methoxypropenoate chain, which is characteristic of strobilurin fungicides.

The IUPAC name underscores the (E)-configuration of the double bond in the methoxyacrylate side chain, which is the more biologically active isomer[1][3].

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1] |

| CAS Number | 862588-11-2[1] |

| Molecular Formula | C₂₂H₂₁ClN₂O₄[2] |

| Molecular Weight | 412.87 g/mol [2] |

| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC[1] |

| InChI Key | URXNNPCNKVAQRA-XMHGGMMESA-N[1] |

Stereoisomerism

The primary form of stereoisomerism in this compound is geometric isomerism, arising from the restricted rotation around the C=C double bond in the β-methoxyacrylate group. This results in the existence of (E) and (Z) isomers.

A thorough analysis of the this compound structure reveals the absence of any chiral centers, meaning it does not exhibit enantiomerism or diastereomerism beyond the E/Z isomerism.

Geometric Isomers: (E) and (Z) this compound

The spatial arrangement of the substituents around the double bond differs between the (E) and (Z) isomers, leading to distinct physicochemical properties and biological activities. The commercially produced this compound is predominantly the (E)-isomer, which has been shown to possess significantly higher fungicidal efficacy[3]. The (Z)-isomer is generally considered to be less active.

Table 2: Physicochemical Properties of this compound Isomers

| Property | (E)-Pyraoxystrobin | (Z)-Pyraoxystrobin |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility in Water | Low | Data not available |

| LogP | 4.48[2] | Data not available |

Note: Specific experimental data for the individual isomers is limited in publicly available literature.

Experimental Protocols

Synthesis of (E)-Pyraoxystrobin

The synthesis of this compound is a multi-step process. A common method involves the Williamson ether synthesis, reacting an activated pyrazole intermediate with a substituted benzyl halide. The following is a generalized protocol based on available literature[4].

Protocol 3.1.1: Synthesis of (E)-Pyraoxystrobin

Materials:

-

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol

-

methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

To this suspension, add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1 equivalent) in DMF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure (E)-pyraoxystrobin.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Separation of (E) and (Z) Isomers

The separation of the geometric isomers of this compound can be achieved using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Protocol 3.2.1: HPLC Separation of (E) and (Z)-Pyraoxystrobin Isomers

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar to moderately polar compounds.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or gradient elution mode. The optimal ratio should be determined empirically.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maxima of this compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of the this compound isomer mixture in a suitable solvent (e.g., acetonitrile).

-

Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution profile at the predetermined wavelength. The (E) and (Z) isomers should elute at different retention times.

-

For preparative separation, collect the fractions corresponding to each isomer peak.

-

Analyze the collected fractions to confirm the purity of each isomer.

Visualizations

Molecular Structure of this compound